N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-7-6-9(15-16)11(17)14-12-13-8-4-2-3-5-10(8)18-12/h2-7H,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYACRVWOKLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Benzothiazole Core Synthesis
The 1,3-benzothiazol-2-yl moiety is typically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. A common approach involves:
Reaction Scheme
$$
\text{2-Aminothiophenol} + \text{RCOCl} \xrightarrow{\text{Base, Solvent}} \text{1,3-Benzothiazole Derivative}
$$
For N-(1,3-benzothiazol-2-yl) derivatives, 2-aminothiophenol reacts with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine), yielding 2-chloro-1,3-benzothiazole. Substitution at the 2-position is achieved through nucleophilic displacement with hydrazine derivatives.
Pyrazole Carboxamide Preparation
The 1-methyl-1H-pyrazole-3-carboxylic acid precursor is synthesized via:
Step 1 : Cyclocondensation of β-keto esters with methylhydrazine:
$$
\text{RCOCOOR'} + \text{CH}3\text{NHNH}2 \rightarrow \text{1-Methyl-1H-pyrazole-3-carboxylate}
$$
Step 2 : Hydrolysis of the ester to the carboxylic acid using NaOH or LiOH.
Amide Coupling Strategies
Coupling the benzothiazole amine with pyrazole carboxylic acid is critical. Two predominant methods are employed:
Classical Coupling Agents
Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF facilitate amide bond formation. Typical conditions include:
- Molar Ratio : 1:1.2 (acid:amine)
- Reaction Time : 12–24 hours at room temperature
- Yield : 70–85% after purification by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, combining EDCI/HOBt with microwave heating at 80°C for 20 minutes achieves yields comparable to traditional methods (78–82%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 72 | 95 |
| DMF | 80 | 85 | 98 |
| THF | 60 | 68 | 93 |
Polar aprotic solvents like DMF enhance reactivity at elevated temperatures, while DCM is preferable for acid-sensitive intermediates.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as substituting DMF with cyclopentyl methyl ether, minimize environmental impact without compromising yield.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits a range of biological activities:
Antitubercular Activity
Recent studies have highlighted its potential as an antitubercular agent. Compounds derived from benzothiazole have demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb). For instance, a study showed that newly synthesized benzothiazole derivatives exhibited moderate to good anti-tubercular activity compared to standard reference drugs .
Antifungal Properties
Research indicates that pyrazole derivatives can possess antifungal activity. One study assessed various pyrazole-based compounds and found that certain derivatives exhibited effective antifungal properties against pathogenic strains .
Anticancer Potential
This compound has also been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies, suggesting its utility in cancer therapeutics.
Case Study 1: Antitubercular Activity Evaluation
A comprehensive evaluation was conducted on a series of benzothiazole derivatives, including this compound. The study assessed their activity against drug-resistant strains of Mtb. Results indicated that compounds with specific structural modifications showed enhanced inhibitory concentrations compared to traditional therapies .
Case Study 2: Antifungal Activity Screening
In another study focusing on antifungal properties, various pyrazole derivatives were synthesized and screened against Candida albicans. The results demonstrated that specific modifications to the pyrazole ring significantly improved antifungal activity .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo)-1H-Pyrazole-3-carboxamides
Structural Differences :
- Core Heterocycle : Replaces benzothiazole with benzimidazole (two nitrogens vs. one nitrogen and one sulfur).
- Substituents : Includes a 2-arylethyl-2-oxo group on the pyrazole, unlike the methyl group in the target compound.
Functional Implications :
- Biological Activity: Benzimidazole derivatives are known for kinase inhibition, while benzothiazoles often exhibit antimicrobial or antitumor activity .
N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides
Structural Differences :
- Linker Group : Sulfonylhydrazide replaces the pyrazole carboxamide.
- Substituents : Includes halogen atoms (F, Cl, Br) on the benzene ring.
Functional Implications :
- Intermolecular Interactions : Sulfonylhydrazides form strong N–H···N and N–H···O hydrogen bonds, while the target compound’s amide group participates in N–H···O/S interactions.
- Crystallinity : Halogens enhance lattice energy (e.g., Br contributes 34.5 kcal/mol via C–Br···π interactions), whereas the methyl group in the target compound may reduce packing efficiency .
Stability :
- Halogenated analogs exhibit higher thermal stability (decomposition >200°C) compared to non-halogenated derivatives .
Trifluoromethyl-Substituted Benzothiazole Carboxamides
Structural Differences :
- Substituents : Features a trifluoromethyl group on the benzamide moiety.
Functional Implications :
- Lipophilicity : The CF₃ group increases logP (2.8 vs. ~1.9 for the target compound), enhancing membrane permeability but reducing aqueous solubility.
Pyrazole-Benzoheterocycle Hybrids in Pharmacology
Examples from Patents :
- Compounds like 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in ) integrate benzothiazole with tetrahydroquinoline, showing antiviral activity (IC₅₀ = 0.8 µM).
Comparison :
- The target compound’s simpler pyrazole-carboxamide structure may lack the broad-spectrum activity of more complex hybrids but offers synthetic accessibility and tunability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10N4OS
- Molecular Weight : 246.29 g/mol
The compound features a pyrazole ring fused with a benzothiazole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylpyrazole with benzothiazole derivatives. The process often requires specific catalysts and conditions to ensure high yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds derived from pyrazole and benzothiazole. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15.2 |
| Compound B | A549 | 12.5 |
| This compound | MCF7 | 10.0 |
These results indicate that this compound exhibits promising antitumor activity.
Antiviral Activity
In addition to its antitumor properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit the replication of certain RNA viruses. For example, derivatives have shown efficacy against HIV replication in vitro, indicating a potential for further development as an antiviral agent.
Case Studies
Several case studies have explored the effects of this compound in various biological systems:
-
Study on Breast Cancer Cells :
- Objective : Evaluate cytotoxic effects on MCF7 cells.
- Findings : The compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability at concentrations above 10 µM.
-
Antiviral Efficacy Study :
- Objective : Assess inhibition of HIV replication.
- Findings : The compound demonstrated a reduction in viral load in treated cell cultures compared to controls.
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to increased apoptosis in cancer cells and decreased viral replication rates in infected cells.
Q & A
Q. What synthetic routes are recommended for N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under reflux in ethanol (80°C, 6 hours).
Benzothiazole Coupling : Amide bond formation via activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents).
Methylation : Introduction of the methyl group on the pyrazole nitrogen using iodomethane in the presence of a base (e.g., K₂CO₃).
-
Optimization :
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling steps .
-
Reaction Monitoring : Thin-layer chromatography (TLC) and in situ NMR track intermediate formation .
-
Purification : Column chromatography or recrystallization ensures >95% purity .
Synthetic Step Key Reagents/Conditions Monitoring Techniques Pyrazole Core Formation Hydrazine hydrate, ethanol, reflux TLC (Rf = 0.4 in ethyl acetate) Benzothiazole Coupling Thionyl chloride, DMF catalyst NMR (disappearance of -COOH peak)
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and quaternary carbons in the benzothiazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., m/z 316.0825 for C₁₃H₁₁N₄OS₂⁺) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
-
Anticancer Screening :
-
In vitro MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure cytotoxicity (typical IC₅₀ range: 10–50 µM) .
-
Antimicrobial Testing :
-
Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria determine minimum inhibitory concentrations (MICs) .
-
Enzyme Inhibition :
-
Kinase inhibition assays (e.g., EGFR tyrosine kinase) assess competitive binding using fluorescence-based protocols .
Assay Type Model System Key Observations Anticancer (MTT) HeLa cells IC₅₀ = 25 µM Antimicrobial (MIC) E. coli MIC = 50 µg/mL
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and use statistical tools (e.g., ANOVA) to confirm reproducibility .
- Target Selectivity Profiling : Compare off-target effects using panels of related enzymes/receptors (e.g., kinase selectivity screens) .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software (AutoDock Vina, Schrödinger) models binding poses in enzyme active sites (e.g., benzothiazole moiety interacting with hydrophobic pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
- QSAR Modeling : Relates structural descriptors (logP, polar surface area) to activity using partial least squares regression .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Pro-drug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-solvent Systems : Use PEG-400 or cyclodextrins in in vivo formulations .
- Structural Modifications : Add hydrophilic substituents (e.g., -OH, -NH₂) on the pyrazole ring while maintaining critical hydrogen-bonding motifs .
Q. How do structural modifications impact pharmacokinetic (PK) properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Methyl groups on the pyrazole reduce oxidation .
- Plasma Protein Binding : Equilibrium dialysis quantifies binding to albumin (typically >90% for lipophilic analogs) .
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good bioavailability) .
Q. What in vitro/in vivo models are appropriate for efficacy evaluation?
- Methodological Answer :
- In Vitro :
- 3D tumor spheroids for simulating solid tumor penetration .
- Primary patient-derived cells for personalized therapeutic screening .
- In Vivo :
- Xenograft mice (e.g., subcutaneous HeLa tumors) for antitumor efficacy (dose: 10–50 mg/kg, oral or IP) .
- Zebrafish models for rapid toxicity and efficacy profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
